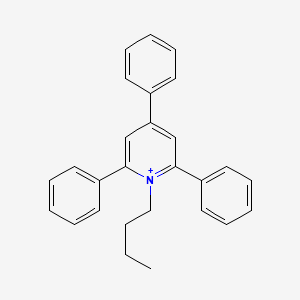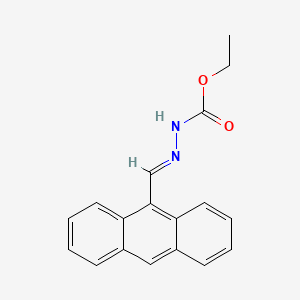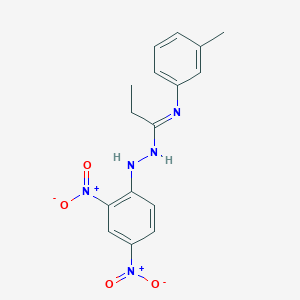![molecular formula C14H10BrN3O4 B15013997 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE is an organic compound characterized by the presence of bromine and nitro groups on a phenyl ring, along with a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Reduction: The nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
科学的研究の応用
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and bromine groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
類似化合物との比較
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-FLUORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
Comparison:
- Bromine vs. Chlorine/Fluorine: The presence of bromine in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can lead to different reactivity and physical properties compared to chlorine or fluorine analogs. Bromine is larger and more polarizable, which can affect the compound’s interactions and stability.
- Nitro Groups: The nitro groups in these compounds contribute to their electron-withdrawing properties, influencing their reactivity and potential applications.
- Unique Properties: The specific combination of bromine and nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE may impart unique properties, such as enhanced reactivity or specific binding affinities, making it distinct from its analogs.
特性
分子式 |
C14H10BrN3O4 |
|---|---|
分子量 |
364.15 g/mol |
IUPAC名 |
1-(4-bromo-3-nitrophenyl)-N-(2-methyl-4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3O4/c1-9-6-11(17(19)20)3-5-13(9)16-8-10-2-4-12(15)14(7-10)18(21)22/h2-8H,1H3 |
InChIキー |
IDBABXOEYRFVAP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)

![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)

